4-O-Benzyl-L-fucal
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Overview
Description
4-O-Benzyl-L-fucal is a chemical compound with the molecular formula C13H16O3 . It has a molecular weight of approximately 220.27 g/mol .
Synthesis Analysis
The synthesis of 4-O-Benzyl-L-fucal and its derivatives has been reported in several studies . For instance, a short and efficient synthesis of a daunosamine donor from L-fucal was presented, with an overall yield of 32% . Another study described the synthesis and reactivity of an original class of electron-poor heterodienes, the N-substituted-1H-benzo[c][1,2]thiazin-4-one-2,2-dioxides, in the context of an inverse electron demand hetero Diels-Alder reaction using L-fucal and D-galactal as model glycals .Molecular Structure Analysis
The molecular structure of 4-O-Benzyl-L-fucal can be analyzed using various spectroscopic techniques. For instance, NMR spectroscopy can provide detailed information about the structure of this compound .Chemical Reactions Analysis
The chemical reactions involving 4-O-Benzyl-L-fucal are complex and can be influenced by various factors . For example, the reactivity of the compound in the context of an inverse electron demand hetero Diels-Alder reaction was investigated using L-fucal and D-galactal as model glycals .Physical And Chemical Properties Analysis
4-O-Benzyl-L-fucal has a molecular weight of approximately 220.27 g/mol and a molecular formula of C13H16O3 . Further physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available literature .Scientific Research Applications
4-O-Benzyl-L-fucal has been used in the synthesis of mimics of the C-B-A trisaccharide component of dihydroaclacinomycin, an anthracycline antibiotic. This synthesis is significant for understanding and developing antibiotics with improved properties (Klaffke, Springer, & Thiem, 1992).
It has been involved in the synthesis of artificial deoxy glycosides of anthracyclines, which are a class of drugs used in cancer treatment. The use of L-fucal in these syntheses demonstrates its potential in developing novel anticancer therapies (Klaffke, Pudlo, Springer, & Thiem, 1991).
The compound has been used in selective acylation studies, which are crucial for understanding the chemical behavior of sugars and their derivatives, with implications for drug synthesis and biochemical research (Horton, Priebe, & Varela, 1985).
4-O-Benzyl-L-fucal also plays a role in the synthesis of oligosaccharide moieties of various antitumor antibiotics, highlighting its importance in the development of new therapeutic agents (Monneret, Martin, & Païs, 1988).
Future Directions
The future directions in the research and application of 4-O-Benzyl-L-fucal could involve further exploration of its synthesis, reactivity, and potential applications . The recent trend on α- and β-selective glycosylation reactions reported during the past decade could provide valuable insights for future research .
properties
IUPAC Name |
(2S,3R,4S)-2-methyl-4-phenylmethoxy-3,4-dihydro-2H-pyran-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-10-13(14)12(7-8-15-10)16-9-11-5-3-2-4-6-11/h2-8,10,12-14H,9H2,1H3/t10-,12-,13+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSJWJXPMACIGC-WCFLWFBJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C=CO1)OCC2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C=CO1)OCC2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-O-Benzyl-L-fucal |
Citations
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